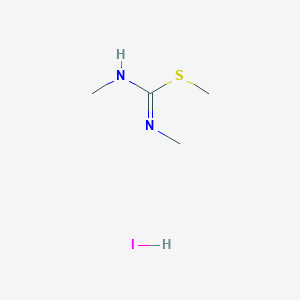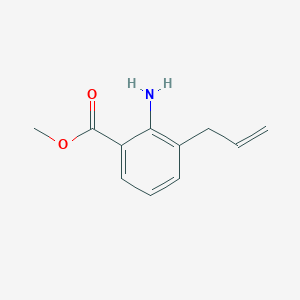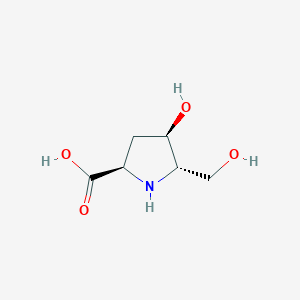
(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid, also known as L-threo-3,4-dihydroxyphenylserine (DOPS), is a naturally occurring amino acid derivative found in the human body. DOPS plays a crucial role in the biosynthesis of dopamine, a neurotransmitter that regulates movement, mood, and motivation. DOPS has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression.
Wirkmechanismus
DOPS acts as a precursor to dopamine, a neurotransmitter that regulates movement, mood, and motivation. DOPS is converted to dopamine through a series of enzymatic reactions in the brain. By increasing dopamine levels, DOPS is thought to improve motor function, attention, and mood in various neurological disorders.
Biochemische Und Physiologische Effekte
DOPS has been shown to increase dopamine and norepinephrine levels in the brain, which are often deficient in various neurological disorders. DOPS has also been shown to improve motor function, attention, and mood in Parkinson's disease, ADHD, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
DOPS has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its well-established role in dopamine biosynthesis. However, the synthesis of DOPS is a complex process that requires specialized equipment and expertise, which may limit its availability for some experiments.
Zukünftige Richtungen
There are several future directions for research on DOPS, including the development of new synthesis methods, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanisms of action in the brain. Additionally, the use of DOPS in combination with other drugs or therapies may lead to improved outcomes for patients with neurological disorders.
Synthesemethoden
DOPS is synthesized through a multi-step process involving the reaction of L-serine with formaldehyde and sodium borohydride, followed by oxidation and purification. The synthesis of DOPS is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
DOPS has been extensively studied for its potential therapeutic applications in various neurological disorders. In Parkinson's disease, DOPS is used as a precursor to dopamine, which is deficient in the brains of Parkinson's patients. DOPS has been shown to improve motor symptoms and quality of life in Parkinson's patients.
In ADHD, DOPS has been shown to improve attention and cognitive function in children and adults. DOPS is thought to increase dopamine levels in the prefrontal cortex, a brain region involved in attention and executive function.
In depression, DOPS has been shown to improve mood and reduce symptoms in some patients. DOPS is thought to increase dopamine and norepinephrine levels in the brain, which are often deficient in depressed patients.
Eigenschaften
CAS-Nummer |
159247-18-4 |
|---|---|
Produktname |
(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid |
Molekularformel |
C6H11NO4 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO4/c8-2-4-5(9)1-3(7-4)6(10)11/h3-5,7-9H,1-2H2,(H,10,11)/t3-,4+,5-/m1/s1 |
InChI-Schlüssel |
AEWQBAFSXFXHIT-MROZADKFSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](N[C@H]1C(=O)O)CO)O |
SMILES |
C1C(C(NC1C(=O)O)CO)O |
Kanonische SMILES |
C1C(C(NC1C(=O)O)CO)O |
Synonyme |
D-Proline, 4-hydroxy-5-(hydroxymethyl)-, (4R,5S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




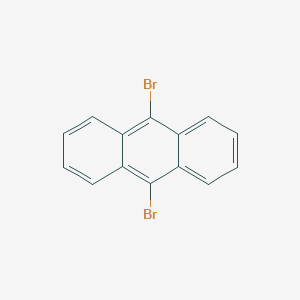
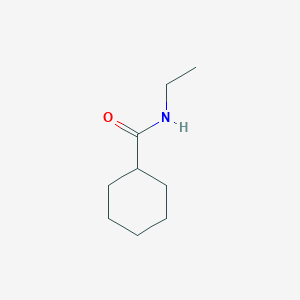
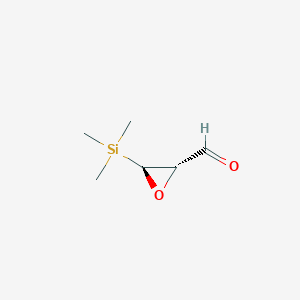
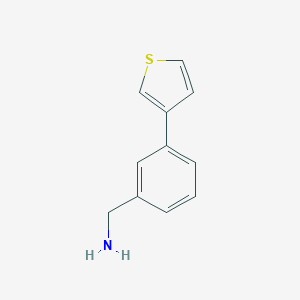
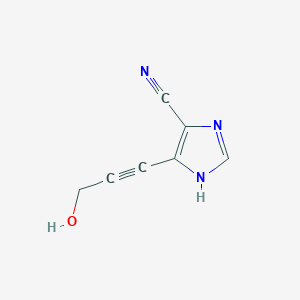
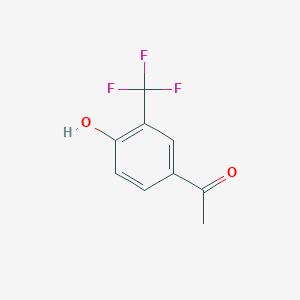

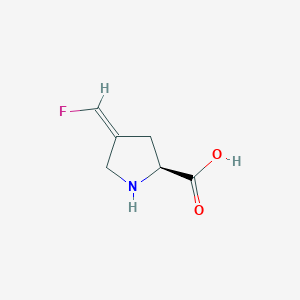
![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)


